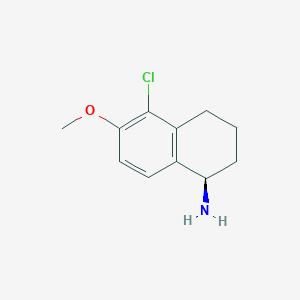

(R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(R)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetrahydronaphthalene derivative featuring a chloro substituent at position 5, a methoxy group at position 6, and an amine group at position 1 in the R-configuration. Its stereochemistry and substituent arrangement significantly influence its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

(1R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14ClNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1 |

InChI Key |

WGLUPYAGISDVCR-SECBINFHSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@H](CCC2)N)Cl |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(CCC2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Chiral Precursors

This method involves the reductive amination of a chiral tetrahydronaphthalene intermediate bearing a protected amine or an amine precursor with an aldehyde, followed by catalytic hydrogenation and salt formation.

- Step 1: Reductive Amination

A chiral intermediate such as (R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivative is reacted with an aldehyde (e.g., propionaldehyde) under acidic conditions using a reducing agent like sodium borohydride or sodium cyanoborohydride. The molar ratio of amine precursor to aldehyde is typically 1:1 to 1:4, with 1:1.8 being optimal for yield and selectivity. - Step 2: Catalytic Hydrogenation

The reductive amination product undergoes catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under controlled hydrogen pressure (10-20 kg/cm²) at room temperature to remove protecting groups or reduce unsaturated bonds. - Step 3: Salt Formation

The free amine obtained is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, typically at room temperature for 2 hours, followed by filtration and drying to yield the final hydrochloride salt with purity >98% and yields around 85-90%.

This approach is exemplified in the synthesis of related compounds such as (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, which shares structural and procedural similarities.

Chiral Resolution of Racemic Amines

An alternative approach involves synthesizing racemic 5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine followed by chiral resolution using chiral acids such as R-(-)-o-chloromandelic acid.

- The racemic free amine is reacted with the chiral acid to form diastereomeric salts.

- These salts are separated by crystallization.

- The desired (R)-enantiomer salt is then liberated to obtain enantiomerically pure amine hydrochloride.

This method is useful when asymmetric synthesis is challenging or when enantiomeric purity needs enhancement post-synthesis.

Detailed Preparation Procedure (Adapted for (R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chiral amine intermediate | Starting from 5-chloro-6-methoxy-2-tetralone, chiral amination using (R)-1-phenylethylamine or other chiral auxiliaries | Ensures stereocontrol at C1 |

| 2 | Reductive amination | React intermediate with propionaldehyde in isopropanol, acid catalyst, reducing agent (NaBH4 or NaBH3CN) | Molar ratio amine:aldehyde = 1:1.8 optimal |

| 3 | Catalytic hydrogenation | Pd/C catalyst, H2 pressure 10-20 atm, room temperature, 4-6 hours | Removes protecting groups, saturates double bonds |

| 4 | Salt formation | Add concentrated HCl dropwise to free amine solution, stir 2 hours at room temperature | Forms stable hydrochloride salt |

| 5 | Isolation and purification | Filtration, washing, drying | Yield ~85-90%, purity >98% by HPLC |

Reaction Conditions and Parameters

| Parameter | Typical Range | Optimal Value | Comments |

|---|---|---|---|

| Molar ratio (amine:aldehyde) | 1:1 to 1:4 | 1:1.8 | Controls reductive amination efficiency |

| Reducing agent | NaBH4, NaBH3CN | NaBH4 preferred | Selectivity and safety considerations |

| Hydrogen pressure | 10-20 atm | 15 atm | Ensures complete hydrogenation |

| Catalyst loading | 5-10% w/w Pd/C | 5% | Balances cost and reaction rate |

| Temperature | Room temperature (20-25 °C) | 25 °C | Mild conditions prevent side reactions |

| Reaction time (hydrogenation) | 4-6 hours | 5 hours | Monitored by HPLC |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive amination + catalytic hydrogenation + salt formation | Chiral amine + aldehyde → reductive amination → hydrogenation → HCl salt | High enantiomeric purity, good yield, scalable | Requires hydrogenation equipment, careful control |

| Chiral resolution of racemic amine | Racemic amine synthesis → chiral acid salt formation → separation → free base recovery | Avoids asymmetric synthesis challenges | Lower overall yield, additional purification steps |

| Direct asymmetric synthesis via chiral auxiliaries | Use of chiral amines or catalysts in early steps | Potentially high stereoselectivity | More complex synthesis, costly chiral reagents |

Chemical Reactions Analysis

Types of Reactions

®-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chloro substituents enhance lipophilicity and metabolic stability compared to fluoro or methoxy groups .

Stereochemical Variations

Key Observations :

- The R-configuration in the target compound may optimize interactions with chiral biological targets, as seen in enantiomer-selective drugs like sertraline .

Brominated and Bulkier Derivatives

| Compound Name | CAS No. | Substituents | Molecular Weight |

|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1443238-61-6 | Br (6) | 248.55 |

| 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1443238-62-7 | Br (7), CH₃ (5) | 262.58 |

Key Observations :

Biological Activity

(R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 211.69 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions. The structure features a tetrahydronaphthalene core with a chlorine atom at the 5th position and a methoxy group at the 6th position.

Pharmacological Properties

Research indicates that (R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits several pharmacological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection, potentially useful in treating neurodegenerative diseases.

- Analgesic Activity : It has been observed to exhibit analgesic properties in animal models, indicating its potential for pain management.

- Cholinesterase Inhibition : Recent studies have shown that it acts as an inhibitor of cholinesterase enzymes, which are critical for neurotransmission. This property suggests potential applications in treating conditions like Alzheimer's disease .

The biological activity of (R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is thought to involve several mechanisms:

- Binding Affinity : The compound's unique structure allows it to bind effectively to specific receptors or enzymes within the nervous system.

- Modulation of Neurotransmitters : By inhibiting cholinesterase, it may increase the availability of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, contributing to its neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride:

Table 1: Summary of Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.